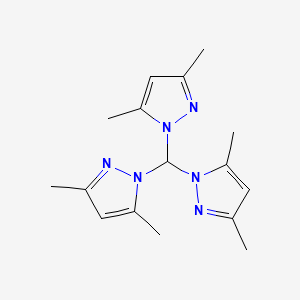

Tris(3,5-dimethyl-1-pyrazolyl)methane

Übersicht

Beschreibung

Tris(3,5-dimethyl-1-pyrazolyl)methane is a chemical compound with the molecular formula C16H22N6. It is a white to almost white powder or crystalline solid with a melting point of approximately 152°C . This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ 3 , \text{C}_5\text{H}_8\text{N}2 + \text{CH}2\text{O} \rightarrow \text{C}{16}\text{H}{22}\text{N}_6 ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(3,5-dimethyl-1-pyrazolyl)methane undergoes various chemical reactions, including:

Coordination Reactions: It forms complexes with metal ions, acting as a ligand.

Substitution Reactions: The pyrazolyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride are commonly used.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the pyrazolyl groups.

Major Products:

Coordination Complexes: The major products are metal-ligand complexes, which have various applications in catalysis and material science.

Substituted Derivatives: Depending on the reagents used, substituted derivatives of this compound can be obtained.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Tris(3,5-dimethyl-1-pyrazolyl)methane as a Ligand

This compound serves as a versatile ligand in coordination chemistry. It can coordinate to metal centers in mono-, bi-, or tridentate modes, forming stable metal complexes that exhibit unique properties. These complexes are utilized in various applications, including catalysis and material synthesis.

Case Study: Metal Complexes

A study highlighted the synthesis of heterobimetallic complexes using this compound as a ligand. The complexes demonstrated significant catalytic activity in organic transformations, showcasing the ligand's ability to stabilize different metal ions and facilitate electron transfer processes .

| Metal Complex | Synthesis Method | Catalytic Activity |

|---|---|---|

| Zn Complex | Reaction with Zn salts | High efficiency in C-C coupling |

| Cd Complex | Reaction with Cd salts | Effective in oxidation reactions |

Catalysis

Role in Catalytic Processes

This compound is employed as a precursor for various metal catalysts. Its ability to form stable complexes enhances the efficiency of catalytic reactions, particularly in organic synthesis.

Case Study: Molybdenum Complexes

Research has shown that molybdenum tricarbonyl complexes derived from this compound exhibit excellent catalytic properties for alkene isomerization and hydroformylation reactions. The presence of the pyrazolyl groups contributes to the stabilization of the metal center and facilitates substrate activation .

Material Science

Synthesis of Coordination Polymers

This compound has been utilized in the synthesis of coordination polymers and supramolecular structures. These materials exhibit interesting properties such as porosity and magnetism.

Case Study: Supramolecular Structures

A study reported the formation of microporous coordination polymers using this compound ligands. The resulting materials showed potential applications in gas storage and separation technologies .

| Material Type | Properties | Potential Applications |

|---|---|---|

| Coordination Polymer | High porosity | Gas storage |

| Supramolecular Structure | Magnetic properties | Magnetic sensors |

Biomedical Applications

Potential in Radiopharmaceuticals

The coordination chemistry of this compound has implications in biomedical research, particularly in the development of radiopharmaceuticals. Its complexes with rhenium and technetium have been explored for imaging and therapeutic applications.

Case Study: Radiopharmaceutical Development

Research indicated that rhenium complexes based on this compound exhibited favorable properties for use in single-photon emission computed tomography (SPECT) imaging. These complexes demonstrated high stability and specific binding affinity to target biomolecules .

Wirkmechanismus

The mechanism of action of Tris(3,5-dimethyl-1-pyrazolyl)methane primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions through the nitrogen atoms of the pyrazolyl groups. These complexes can exhibit various catalytic activities depending on the metal center and the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest that the metal complexes may interact with cellular components, leading to oxidative stress and other biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Tris(pyrazolyl)methane: Similar to Tris(3,5-dimethyl-1-pyrazolyl)methane but without the methyl groups on the pyrazole rings.

Tris(pyrazolyl)borate: A boron-containing analogue with similar coordination properties.

Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound with two pyrazolyl groups instead of three.

Uniqueness: this compound is unique due to the presence of three 3,5-dimethylpyrazolyl groups, which provide steric hindrance and electronic effects that influence its coordination behavior and reactivity. This makes it a valuable ligand for forming stable and catalytically active metal complexes .

Biologische Aktivität

Tris(3,5-dimethyl-1-pyrazolyl)methane (TDM) is a versatile chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Formula : C16H22N6

- Molecular Weight : 286.38 g/mol

- Appearance : White to almost white powder or crystalline solid

- Melting Point : Approximately 152°C

TDM acts as a ligand in coordination chemistry and has been studied for its potential applications in various biological contexts, particularly through its metal complexes.

Antimicrobial Properties

Research indicates that TDM and its metal complexes exhibit notable antimicrobial activity. For instance, studies have shown that TDM complexes with metals such as copper and nickel can inhibit the growth of various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

| Metal Complex | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cu(TDM) | E. coli | 15 |

| Ni(TDM) | S. aureus | 18 |

This table summarizes findings from recent studies highlighting the effectiveness of TDM metal complexes against common pathogens.

Anticancer Activity

TDM has also been investigated for its anticancer properties. Preliminary studies suggest that TDM can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to form stable complexes with transition metals enhances its cytotoxic effects against various cancer cell lines.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with TDM resulted in a significant reduction in cell viability, with IC50 values reported at approximately 25 µM. The study suggested that TDM activates caspase pathways leading to programmed cell death.

The biological activity of TDM is primarily attributed to its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions through the nitrogen atoms of the pyrazolyl groups. These metal-ligand complexes can exhibit various biochemical effects:

- Oxidative Stress Induction : Metal complexes can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : TDM may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

- Cell Membrane Disruption : The interaction of TDM complexes with cell membranes can alter membrane integrity, promoting cell death in pathogens and cancer cells.

Research Findings

Recent studies have expanded our understanding of TDM's biological activity:

- A study published in Inorganic Chemistry detailed the synthesis and characterization of thallium(I) complexes with TDM, demonstrating enhanced biological activity compared to the free ligand .

- Another investigation highlighted the role of TDM in modulating enzyme activities related to oxidative stress responses, suggesting potential therapeutic applications in oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKUMKYWINNWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402342 | |

| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28791-97-1 | |

| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.